Cas no 35547-70-7 (6,9-Dichloroacridine)

6,9-Dichloroacridine 化学的及び物理的性質
名前と識別子
-
- 6,9-Dichloroacridine
- 3,9-Dichloroacridine
- Acridine, 3,9-dichloro-
- DB-306936
- 35547-70-7
- 6,9-di-chloroacridine
- SCHEMBL9709249
- starbld0001039
- DTXSID70189038
- AYTQPRSVTNMLIV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
- InChIKey: AYTQPRSVTNMLIV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl
計算された属性
- 精确分子量: 246.99571
- 同位素质量: 246.9955546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89
6,9-Dichloroacridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D431795-500mg |
6,9-Dichloroacridine |
35547-70-7 | 500mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D431795-50mg |
6,9-Dichloroacridine |
35547-70-7 | 50mg |
$207.00 | 2023-05-18 |
6,9-Dichloroacridine 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
6,9-Dichloroacridineに関する追加情報
Recent Advances in the Study of 6,9-Dichloroacridine (CAS: 35547-70-7)
6,9-Dichloroacridine (CAS: 35547-70-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a scaffold for drug development, particularly in the context of anticancer and antimicrobial agents. This research brief synthesizes the latest findings on 6,9-Dichloroacridine, focusing on its chemical properties, biological activities, and emerging applications in medicine.
One of the key areas of investigation has been the compound's interaction with DNA and RNA. Researchers have demonstrated that 6,9-Dichloroacridine can intercalate into nucleic acids, thereby disrupting replication and transcription processes in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting topoisomerase II, an enzyme critical for DNA replication, suggesting its potential as a chemotherapeutic agent. The study utilized molecular docking simulations and in vitro assays to validate these interactions, providing a robust foundation for further preclinical studies.
In addition to its anticancer properties, 6,9-Dichloroacridine has shown promise as an antimicrobial agent. A recent report in Bioorganic & Medicinal Chemistry Letters detailed its activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves the disruption of bacterial cell membranes and inhibition of essential enzymes, making it a candidate for novel antibiotic development. These findings are particularly relevant in the context of the global antibiotic resistance crisis.
Another noteworthy advancement is the optimization of 6,9-Dichloroacridine derivatives for improved pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) studies to modify the acridine core, enhancing solubility and bioavailability while retaining biological activity. For instance, a 2024 study in the European Journal of Medicinal Chemistry reported the synthesis of water-soluble derivatives with significantly reduced toxicity profiles, paving the way for clinical translation.
Despite these promising developments, challenges remain in the clinical application of 6,9-Dichloroacridine. Issues such as off-target effects and long-term toxicity require further investigation. However, ongoing research efforts, including high-throughput screening and computational modeling, are addressing these limitations. The compound's versatility and broad-spectrum activity underscore its potential as a cornerstone in future drug discovery campaigns.
In conclusion, 6,9-Dichloroacridine (CAS: 35547-70-7) represents a compelling area of study in chemical biology and pharmaceutical sciences. Its dual role as an anticancer and antimicrobial agent, coupled with recent advancements in derivative optimization, positions it as a valuable candidate for therapeutic development. Future research should focus on elucidating its mechanisms of action and advancing preclinical studies to harness its full potential in medicine.
35547-70-7 (6,9-Dichloroacridine) Related Products
- 1850895-78-1(1-Fluoro-3-(2-methylpyrrolidin-1-yl)propan-2-ol)
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 1000931-64-5(N-(piperidin-2-yl)methylaminosulfonamide)
- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)
- 2241130-04-9(rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans)
- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)
- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)
- 487058-74-2(5-Chloro-1-(3-nitrophenyl)-1-oxopentane)
- 1416807-31-2((R)-3-(tert-butyldimethylsilyloxy)piperidine)
- 2230253-82-2(PKI-166 (hydrochloride))




